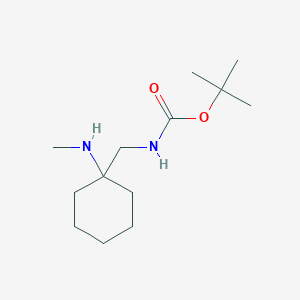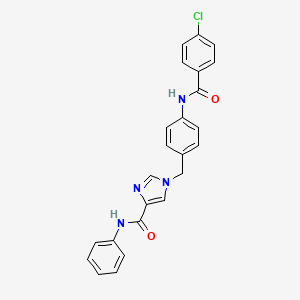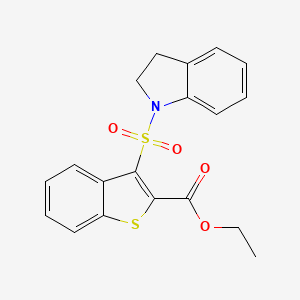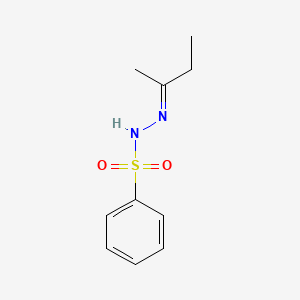
(3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . They have a unique mechanism of action and offer several advantages in drug development, including the ability to target “undruggable” proteins, high efficiency, and non-immunogenicity .
Molecular Structure Analysis
The molecular structure of a PROTAC is typically composed of three parts: a ligand that binds to the protein of interest, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two . The specific molecular structure of this compound would need to be analyzed using specialized software or techniques, which are beyond my capabilities.Chemical Reactions Analysis
The primary chemical reaction involving PROTACs is the tagging of the target protein with ubiquitin, which signals for its degradation . The specifics of this reaction would depend on the exact nature of the target protein and the E3 ligase involved.科学的研究の応用
Anticancer and Antimicrobial Applications
Research has highlighted the potential anticancer and antimicrobial effects of related pyrazole and oxadiazole derivatives. For instance, novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, which share structural similarities, have shown significant in vitro antitumor activity, especially against aggressive and resistant human small-cell lung carcinoma (SCLC) cells. These complexes are effective in 2D and 3D cancer cell models and selectively target Thioredoxin (TrxR), leading to cancer cell death through apoptosis (Pellei et al., 2023).
Similarly, new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies reveal promising results against various pathogens, including Staphylococcus aureus and Salmonella typhimurium, highlighting the therapeutic potential of these compounds in treating infections and diseases (Bassyouni et al., 2012).
Synthetic Chemistry Applications
In the realm of synthetic chemistry, the compound and its related derivatives have been utilized in the development of novel synthesis methods and the creation of complex molecules. The synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product, through a multistep process demonstrates the compound's utility in generating biologically active molecules. This synthesis involves heteroannulation reactions, showcasing the compound's role in facilitating complex organic synthesis and the production of therapeutically relevant compounds (Bagley et al., 2003).
作用機序
将来の方向性
The field of PROTAC research is a rapidly evolving area of drug discovery, with potential applications in a wide range of diseases . Future research will likely focus on improving the selectivity and efficiency of PROTAC molecules, as well as expanding the range of target proteins that can be degraded.
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-11-16(12(2)26-22-11)18(25)24-7-3-4-13(10-24)8-15-21-17(23-27-15)14-9-19-5-6-20-14/h5-6,9,13H,3-4,7-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKZKGAJZJNRHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2386253.png)

![4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386258.png)

![exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2386261.png)



![1-(1,3-Benzodioxol-5-yl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2386268.png)

![ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2386270.png)


![Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate](/img/structure/B2386276.png)